
Clomethiazole
Descripción general
Descripción
. Se utiliza principalmente para tratar y prevenir los síntomas de la abstinencia aguda del alcohol. El clomethiazol está estructuralmente relacionado con la tiamina (vitamina B1) pero actúa como sedante, hipnótico, relajante muscular y anticonvulsivo .
Métodos De Preparación
El clomethiazol se sintetiza a través de una serie de reacciones químicas que involucran derivados de tiazol. La ruta de síntesis normalmente implica la reacción del cloruro de 2-cloroetilamina con disulfuro de carbono y metilamina, seguido de ciclización para formar el anillo de tiazol . Los métodos de producción industrial pueden variar, pero generalmente siguen vías de reacción similares para garantizar la pureza y la eficacia del producto final.
Análisis De Reacciones Químicas
El clomethiazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El clomethiazol puede oxidarse para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el clomethiazol en sus derivados de tiazolina correspondientes.
Sustitución: El clomethiazol puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo cloroetil.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como la azida de sodio para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas y derivados de tiazolina .
Aplicaciones Científicas De Investigación
El clomethiazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar derivados de tiazol y su reactividad.
Biología: Se ha investigado por sus efectos sobre los sistemas de neurotransmisores, particularmente el sistema GABAérgico.
Industria: Se emplea en la síntesis de otros derivados de tiazol farmacológicamente activos.
Mecanismo De Acción
El clomethiazol actúa como un modulador alostérico positivo en el sitio de barbitúricos/picrotoxina del receptor GABA_A . Potencia la acción del neurotransmisor GABA en este receptor, produciendo efectos ansiolíticos, anticonvulsivos, sedantes e hipnóticos . El clomethiazol también inhibe la unión de [35S]butil-biciclofosforotionato (TBPS), lo que indica la activación del canal del receptor GABA_A . Además, actúa sobre los canales de iones cloruro e inhibe el metabolismo del etanol al inhibir la enzima CYP2E1 .
Comparación Con Compuestos Similares
El clomethiazol está estructuralmente relacionado con la tiamina (vitamina B1) pero tiene propiedades farmacológicas distintas . Los compuestos similares incluyen:
Barbitúricos: Comparten efectos sedantes e hipnóticos similares, pero difieren en su estructura química y mecanismo de acción.
Benzodiazepinas: También actúan sobre el receptor GABA_A, pero tienen un sitio de unión y un perfil farmacocinético diferentes.
Derivados de tiazol: Compuestos como la tiamina comparten similitudes estructurales, pero tienen diferentes actividades biológicas.
La singularidad del clomethiazol reside en su doble acción sobre el receptor GABA_A y los canales de iones cloruro, así como en su capacidad para inhibir el metabolismo del etanol .
Actividad Biológica
Clomethiazole, a sedative-hypnotic agent, has garnered attention for its diverse biological activities, particularly in the context of alcohol detoxification and neuroprotection. This article explores its pharmacological properties, clinical applications, and associated case studies.
This compound is structurally related to vitamin B1 and exhibits sedative, hypnotic, and anticonvulsant properties. Its primary mechanism involves enhancing the activity of inhibitory neurotransmitters such as GABA and glycine without significantly affecting excitatory neurotransmission. This action is distinct from that of barbiturates and benzodiazepines, as this compound does not increase responses to excitatory amino acids .
Pharmacokinetics
Following oral administration, this compound undergoes extensive first-pass metabolism in the liver, leading to variable bioavailability (5-60%) depending on liver function. In patients with severe alcoholic liver cirrhosis, bioavailability can markedly increase . The drug's pharmacokinetic profile is crucial for its clinical efficacy and safety.
Alcohol Withdrawal Syndrome
This compound is primarily used in the management of alcohol withdrawal syndrome (AWS). It acts as a selective inhibitor of CYP2E1, an enzyme implicated in alcohol-related liver damage. Studies have shown that this compound treatment significantly reduces serum transaminase levels (AST and ALT), indicating improved liver function during detoxification .
Table 1: Effects of this compound on Liver Enzymes
Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | p-value |
---|---|---|---|
Serum AST | 40 | 20 | <0.004 |
Serum ALT | 35 | 15 | <0.0006 |
Serum GGT | 50 | 30 | <0.039 |
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects in models of cerebral ischemia. In animal studies, it has been shown to reduce oxidative stress and improve outcomes following ischemic events . However, clinical trials such as the this compound Acute Stroke Study did not demonstrate significant efficacy in improving functional outcomes for patients with major ischemic strokes .
Hepatotoxicity Case Report
A notable case study reported a 71-year-old male who developed hepatotoxicity during treatment with this compound for psycho-organic delirium. Laboratory results indicated elevated liver enzymes during treatment, which normalized upon discontinuation of the drug . This highlights the potential for adverse effects, particularly in vulnerable populations.
Treatment for Non-convulsive Status Epilepticus
In a retrospective case study, this compound was used successfully to manage non-convulsive status epilepticus in a pediatric patient unresponsive to benzodiazepines. The treatment was well-tolerated and demonstrated efficacy in controlling seizures .
Propiedades
IUPAC Name |
5-(2-chloroethyl)-4-methyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLITLDOTJTVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022842 | |
Record name | Clomethiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
clomethiazole interacts with the GABAA receptor complex. It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity. Gamma-aminobutyric acid (GABA), acting at GABAA receptors, is the main fast inhibitory neurotransmitter in mammalian central nervous system | |
Record name | Clomethiazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
533-45-9 | |
Record name | Clomethiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clomethiazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clomethiazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clomethiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clomethiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOMETHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C5DBZ19HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.